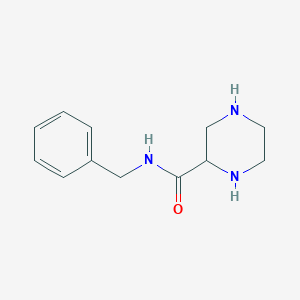
N-benzylpiperazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzylpiperazine-2-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylpiperazine-2-carboxamide typically involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow chemistry techniques. This method involves the use of automated flow reactors, which allow for precise control of reaction conditions and improved scalability. The process typically includes steps such as hydration and hydrogenation, using catalysts like hydrous zirconia and hydrogen gas .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzylpiperazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.
Biology: Investigated for its antimicrobial and antifungal properties
Medicine: Explored for its potential as an antitubercular agent and its ability to inhibit photosynthetic electron transport in chloroplasts
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-benzylpiperazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of enoyl-ACP-reductase, an enzyme involved in fatty acid synthesis in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane synthesis, leading to the antimicrobial effects observed.
Comparaison Avec Des Composés Similaires
N-benzylpiperazine-2-carboxamide can be compared with other similar compounds, such as:
N-benzylpyrazine-2-carboxamide: Known for its antimycobacterial and antibacterial activities.
N-benzyl-3-chloropyrazine-2-carboxamide: Exhibits significant antifungal activity.
N-benzyl-3-(benzylamino)pyrazine-2-carboxamide: Effective against Mycobacterium tuberculosis.
Propriétés
Formule moléculaire |
C12H17N3O |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
N-benzylpiperazine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O/c16-12(11-9-13-6-7-14-11)15-8-10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2,(H,15,16) |
Clé InChI |
VNDFNHJJMMPSHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(CN1)C(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


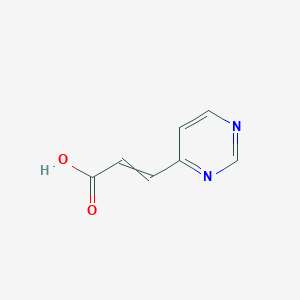

![Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate](/img/structure/B11720366.png)

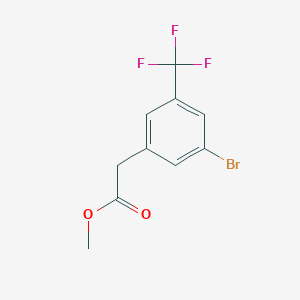
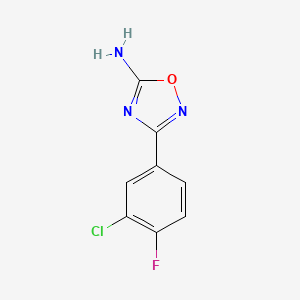
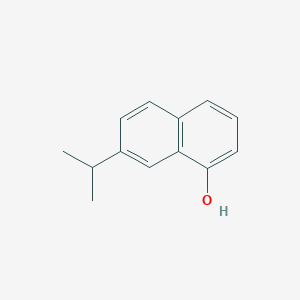
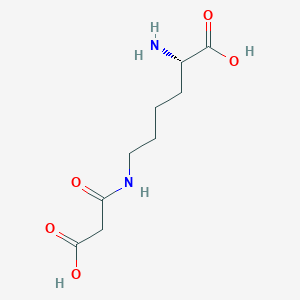
![2-(3-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11720403.png)
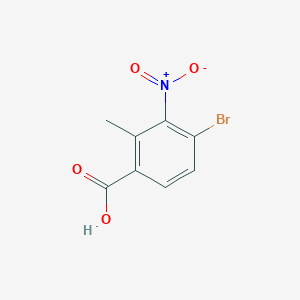
![[(1-Methylcyclobutyl)methyl]hydrazine hydrochloride](/img/structure/B11720413.png)
![2-Bromo-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11720414.png)
![3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11720417.png)

